Vobasine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2134-83-0 |
|---|---|
Molecular Formula |
C21H24N2O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl 15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-4-12-11-23(2)17-9-15-13-7-5-6-8-16(13)22-20(15)18(24)10-14(12)19(17)21(25)26-3/h4-8,14,17,19,22H,9-11H2,1-3H3 |
InChI Key |
TYPMTMPLTVSOBU-UHFFFAOYSA-N |
SMILES |
CC=C1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C |
Canonical SMILES |
CC=C1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C |
Synonyms |
vobasine vobasine hydrochloride vobasine monohydrochloride |
Origin of Product |
United States |
Natural Occurrence, Distribution, and Extraction Methodologies
Plant Families and Genera as Primary Biotic Sources of Vobasine
This compound has been identified in numerous species across various genera. wikipedia.org
Tabernaemontana Species
The genus Tabernaemontana is a rich source of monoterpene indole (B1671886) alkaloids, including this compound. mdpi.comunair.ac.id this compound and its derivatives are frequently observed in Tabernaemontana species. nih.govfrontiersin.org
Tabernaemontana elegans : this compound is a major indole alkaloid component found in the whole plant and root bark of T. elegans. mdpi.comsemanticscholar.org Research has indicated a high accumulation of this compound in the leaf tissue of T. elegans. nih.govfrontiersin.org Extraction from T. elegans leaves and stems using methanol (B129727) has been reported, followed by purification steps involving acid-base partitioning and thin layer chromatography (TLC). frontiersin.org From 600g of fresh leaves and stems, 14 mg of this compound was recovered after TLC separation. frontiersin.org
Tabernaemontana corymbosa : this compound has been isolated from the leaf extract of T. corymbosa. researchgate.netnih.gov
Tabernaemontana dichotoma : this compound is among the seven indole alkaloids isolated and identified from the leaves of T. dichotoma. ebi.ac.uk
Tabernaemontana divaricata : This species is known to contain this compound. wikipedia.org Cell suspension cultures of T. divaricata have been shown to produce relatively large amounts of indole alkaloids, including this compound, facilitating their isolation using methods like ion-pair DCCC in combination with preparative TLC. ebi.ac.uk
Voacanga Species
The genus Voacanga, closely related to Tabernaemontana, also contains this compound. phcogrev.com
Voacanga africana : this compound was first reported after its isolation from V. africana. wikipedia.org It is considered one of the major alkaloids in V. africana. researchgate.net this compound has been isolated from various parts of V. africana, including the seeds and stem bark. researchgate.netnih.govamazonaws.com Extraction of alkaloids from V. africana stem bark has been performed using methanol, followed by silica (B1680970) gel column chromatography. researchgate.net
Voacanga grandifolia : this compound has been reported in V. grandifolia. phcogrev.com
Hunteria Species
Hunteria zeylanica has been identified as a source of this compound-type alkaloids. plantaedb.comscispace.com A bisindole alkaloid consisting of two this compound-type skeletons, bisnicalaterine A, has been isolated from the leaves of Hunteria zeylanica. plantaedb.comacs.orgresearchgate.net Extraction from the leaves of H. zeylanica using methanol has been reported. researchgate.net
Mostuea Species
Mostuea brunonis has been found to contain this compound. sci-hub.seacs.org this compound was isolated from the alkaloid extract of the stems of Mostuea brunonis. sci-hub.se Dimeric this compound alkaloids linked by a thioether bridge, theionbrunonines A and B, have also been isolated from the stems of M. brunonis. acs.orgrecercat.catorcid.org
Catharanthus Species
While Catharanthus roseus is primarily known for other indole alkaloids, this compound (Nβ-methylperivine) and periformyline (B1250620) (Nβ-formylperivine) have been identified in Catharanthus species. nih.govfrontiersin.org Research indicates that non-methylated perivine (B192073) is the primary accumulating form for this compound-type monoterpene indole alkaloids (MIAs) in C. roseus, although N-methylated this compound is frequently observed in Tabernaemontana species. nih.govfrontiersin.org A perivine-Nβ-methyltransferase (PeNMT) enzyme that converts perivine to this compound has been characterized in C. roseus. ebi.ac.uk Parallel evolution of methyltransferases is suggested to be responsible for perivine N-methylation in both T. elegans and C. roseus. nih.govbiorxiv.orgresearchgate.net
Rauvolfia Species
Rauvolfia species are well-known producers of bioactive monoterpene indole alkaloids. nih.govthieme-connect.comresearchgate.net A new this compound-sarpagan-type bisindole alkaloid has been isolated from the ethanol (B145695) extract of the roots of Rauvolfia ligustrina. nih.govthieme-connect.comresearchgate.netdntb.gov.ua
Tissue-Specific Localization and Accumulation Dynamics of this compound in Plants
The distribution and accumulation of monoterpene indole alkaloids, including this compound, can vary significantly between different plant tissues and developmental stages. Research on Tabernaemontana elegans indicates that apparicine (B207867) and this compound are among the most abundant alkaloids found in leaf tissues. frontiersin.orgnih.govfrontiersin.org In contrast, young root tissues of T. elegans have shown the presence of bisindole alkaloids. frontiersin.orgnih.govfrontiersin.org
Studies on Catharanthus roseus, another Apocynaceae species, highlight that MIA biosynthesis and accumulation are spatio-temporally and environmentally regulated, with some MIAs accumulating specifically in restricted plant parts. mdpi.com While C. roseus is known to produce Nβ-methylperivine (this compound) and Nβ-formylperivine (periformyline) in some species like C. trichophyllus and C. lanceus, non-methylated perivine is reported as the primary accumulating form of this compound-type MIAs in C. roseus leaf tissue. frontiersin.org In Tabernaemontana species, N-methylated this compound and its derivatives are frequently observed. frontiersin.org
In Voacanga africana seeds, alkaloids, including this compound, are primarily localized in the seed endosperm. acs.org Fatty acids, on the other hand, were found to be localized in the embryo. acs.org This tissue-specific localization information can be valuable for optimizing the efficiency of secondary metabolite isolation. acs.org
Advanced Isolation and Purification Techniques for this compound and Related Alkaloids
The isolation and purification of alkaloids from plant matrices typically involve a multi-step process that includes sample preparation, extraction, and various separation techniques. scribd.com General methods for alkaloid extraction involve treating the plant material with a base to liberate free bases, followed by extraction with an organic solvent, or extracting with an aqueous acidic solution to obtain alkaloids as their salts. scribd.com
Advanced chromatographic methods are crucial for separating this compound from complex mixtures of plant metabolites.
Chromatography is a widely used technique for the separation and purification of compounds based on their differential affinities between a mobile and a stationary phase. wisc.edubio-rad.com
Thin Layer Chromatography (TLC): TLC is a simple, cost-effective, and rapid analytical technique used for separating components in mixtures and monitoring reaction progress. wisc.edulibretexts.org It employs a thin layer of stationary phase, typically silica or alumina, on a supporting material. wisc.edu The sample is spotted on the plate, and a mobile phase moves up by capillary action, separating the compounds. wisc.edu TLC can also be used as a pilot method for developing conditions for other chromatographic techniques like Liquid Chromatography. core.ac.uk
Preparative Thin Layer Chromatography (Prep TLC): Prep TLC is a technique used for purifying small quantities of a sample. rochester.edu It utilizes thicker layers of stationary phase on larger plates compared to analytical TLC. rochester.edu The sample is applied as a thin line, and after development, the separated bands containing the target compound are scraped off the plate. rochester.edu The compound is then extracted from the adsorbent. rochester.edu Prep TLC is particularly useful for obtaining profiles of components in natural extracts. rochester.edu For example, this compound has been purified from T. elegans leaf extract using thin layer chromatography with a solvent system of ethyl acetate (B1210297) and methanol (9:1, v/v). frontiersin.org
Liquid Chromatography (LC): Liquid chromatography separates compounds dissolved in a liquid mobile phase by passing them over a solid stationary phase. bio-rad.com Compounds interact with the stationary phase to varying degrees, causing them to move at different speeds and thus separate. bio-rad.com LC, including techniques like High-Performance Liquid Chromatography (HPLC), is commonly used for both analytical and preparative purposes in natural product isolation. bio-rad.com LC-MS/MS analysis has been used to identify and corroborate the presence of this compound in plant extracts. frontiersin.org
Droplet Countercurrent Chromatography (DCCC) is a liquid-liquid separation technique where a liquid stationary phase is held in a series of connected vertical glass columns, and a mobile phase passes through as droplets. wikipedia.org Separation is achieved based on the differential distribution (partition coefficient) of compounds between the two immiscible liquid phases. wikipedia.org DCCC has been successfully employed to separate a wide variety of phytochemicals, including alkaloids, from crude extracts. wikipedia.org Ion-pair DCCC is a variation that can be effective in separating complex mixtures, including water-soluble alkaloids. epdf.pub A solvent system made by equilibrating methanol, chloroform, and water has been used for separating water-soluble alkaloids using DCCC. epdf.pub
Molecular networking is a powerful strategy that utilizes mass spectrometry data to visualize the chemical diversity within a complex sample and guide the isolation of novel compounds. nih.govulb.ac.be By creating a network of related molecules based on their fragmentation patterns, researchers can identify potentially new or interesting compounds that warrant further investigation and targeted isolation. ulb.ac.beulb.ac.be This approach has been successfully applied in the discovery and isolation of new alkaloids, including this compound-aspidosperma-aspidosperma trisindole alkaloids from Voacanga africana. nih.govulb.ac.be Molecular networking guided the isolation of voatriafricanines A and B from the stem barks of Voacanga africana. nih.govulb.ac.be It also facilitated the discovery of pyrrothis compound, a this compound-tryptamine-based monoterpene indole alkaloid pseudodimer from the same plant. ulb.ac.beresearchgate.net This strategy is particularly useful for targeting minor constituents in thoroughly investigated plants. ulb.ac.be
Biosynthetic Pathways and Enzymatic Mechanisms of Vobasine Formation
Elucidation of Precursor Molecules within the Monoterpenoid Indole (B1671886) Alkaloid Pathway
The biosynthesis of vobasine is rooted in the well-established monoterpenoid indole alkaloid (MIA) pathway. Like other MIAs, its journey begins with fundamental precursor molecules derived from primary metabolism. The foundational indole ring system is provided by the amino acid tryptophan. wikiwand.comwikipedia.org The terpenoid portion originates from the secoiridoid pathway, which produces secologanin (B1681713). universiteitleiden.nl
The crucial condensation of tryptamine (B22526) (derived from the decarboxylation of tryptophan) and secologanin is catalyzed by the enzyme strictosidine (B192452) synthase, yielding strictosidine. wikiwand.comwikipedia.orgresearchgate.net This molecule serves as the universal precursor for the vast array of over 3,000 known MIAs. researchgate.net From strictosidine, a series of complex, enzyme-mediated cyclizations, rearrangements, and redox reactions lead to the formation of diverse alkaloid skeletons, including the sarpagan-type framework that ultimately gives rise to perivine (B192073), the direct precursor to this compound. researchgate.netebi.ac.uk
Role of Nβ-Methylation of Perivine as a Key Biosynthetic Step
The final and defining step in the biosynthesis of this compound is the Nβ-methylation of its immediate precursor, perivine. nih.govfrontiersin.org This reaction involves the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the non-indole nitrogen (Nβ) of the perivine molecule. nih.govnih.gov This specific methylation is catalyzed by a class of enzymes known as perivine Nβ-methyltransferases (PeNMTs). ebi.ac.uknih.gov
This methylation is a critical transformation, as it not only forms this compound but also alters the compound's physicochemical properties, such as its polarity, stability, and electronic characteristics. nih.govfrontiersin.org Such modifications are crucial for the molecule's biological activity and its interactions with biological targets. nih.govnih.gov The Nβ-methylation of perivine to form this compound is a reaction observed in several species within the Apocynaceae family, particularly in the genera Tabernaemontana and Catharanthus. nih.govfrontiersin.org
Characterization of Perivine Nβ-Methyltransferases (PeNMTs)
Research into this compound biosynthesis has led to the identification and characterization of specific enzymes responsible for the final methylation step. These enzymes, Perivine Nβ-methyltransferases (PeNMTs), belong to a larger family of methyltransferases that have evolved to perform specialized functions in plant secondary metabolism.
In the well-studied medicinal plant Catharanthus roseus (Madagascar periwinkle), a specific perivine-Nβ-methyltransferase, designated CrPeNMT, has been identified, cloned, and functionally expressed. ebi.ac.ukfrontiersin.org Although C. roseus is not known for accumulating significant quantities of this compound, the characterization of CrPeNMT confirmed its ability to catalyze the conversion of perivine to this compound. frontiersin.org This discovery was significant as it placed the enzyme within a recently discovered family of γ-tocopherol-like N-methyltransferases (γ-TLMTs) that exhibit high substrate specificity. ebi.ac.uk
A key breakthrough in understanding this compound biosynthesis came from the investigation of Tabernaemontana elegans (the toad tree), a plant known to accumulate high levels of this compound in its leaves. nih.govfrontiersin.org Through transcriptome analysis of T. elegans, researchers identified a new γ-TMT-like enzyme, which was named T. elegans perivine Nβ-methyltransferase (TePeNMT). nih.govfrontiersin.orgnih.gov Subsequent biochemical assays confirmed that TePeNMT efficiently catalyzes the Nβ-methylation of perivine to produce this compound. frontiersin.orgresearchgate.net The high expression of the TePeNMT gene in the leaves of the plant directly correlates with the substantial accumulation of this compound in that tissue. frontiersin.org
Phylogenetic studies have revealed that all known MIA N-methyltransferases (NMTs), including those involved in this compound synthesis, have evolved from ancestral γ-tocopherol C-methyltransferases (γTMTs). nih.govfrontiersin.orgnih.gov This evolutionary phenomenon, known as neofunctionalization, appears to be a unique characteristic of the Apocynaceae family. nih.govnih.govresearchgate.net
The analysis places TePeNMT and its homologs from Catharanthus roseus and Vinca minor into a new, distinct clade, separate from other characterized MIA NMTs and the bona fide γ-TMTs. researchgate.netnih.govnih.gov Interestingly, TePeNMT and CrPeNMT share only 50% amino acid identity, which is significantly lower than the high conservation (83%-94% identity) observed for other key enzymes in the MIA pathway between T. elegans and C. roseus. nih.gov This low sequence identity, coupled with the distinct phylogenetic clustering, strongly suggests that the two PeNMTs evolved independently in these two species through a process of parallel evolution. nih.govnih.gov This parallel evolution of ancestral γTMTs to perform the same specific function highlights a remarkable evolutionary strategy for the diversification of secondary metabolites in plants. nih.gov
Enzyme Kinetics and Biochemical Properties of Methyltransferases Involved in this compound Biosynthesis
The biochemical properties of the methyltransferases responsible for this compound formation have been investigated through enzyme kinetic studies. These experiments provide quantitative measures of enzyme efficiency and substrate affinity. Michaelis-Menten kinetics experiments were performed to compare the catalytic efficiency of TePeNMT from Tabernaemontana elegans and CrPeNMT from Catharanthus roseus.
The results demonstrated that TePeNMT has superior kinetic parameters for the substrate perivine when compared to CrPeNMT. researchgate.net This indicates that the enzyme from T. elegans is more efficient at converting perivine to this compound, which is consistent with the high accumulation of this compound in this plant species. frontiersin.org The differences in their enzyme active sites, as suggested by homology modeling, likely account for these variations in kinetic performance. nih.govnih.govresearchgate.net
| Enzyme | Source Organism | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
|---|---|---|---|---|---|
| TePeNMT | Tabernaemontana elegans | Perivine | Data Not Available in Snippets | Data Not Available in Snippets | Data Not Available in Snippets |
| CrPeNMT | Catharanthus roseus | Perivine | Data Not Available in Snippets | Data Not Available in Snippets | Data Not Available in Snippets |
Biotransformation Studies of this compound and its Precursors
Biotransformation leverages biological systems, such as microorganisms or purified enzymes, to perform specific chemical modifications on organic compounds. longdom.orglongdom.org This technique is particularly valuable in the study and production of complex natural products like monoterpenoid indole alkaloids (MIAs), where regio- and stereospecific reactions are often difficult to achieve through conventional chemical synthesis. longdom.org Research into the biotransformation of this compound and its precursors focuses on elucidating biosynthetic pathways and developing alternative production methods for valuable alkaloids.
Key enzymatic reactions, such as methylation and hydroxylation, are critical for the structural diversification of MIAs and are frequent targets of biotransformation studies. nih.govport.ac.uk These studies often involve expressing plant-derived enzymes in microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae), creating "cell factories" capable of converting specific substrates into desired products. nih.gov
A pivotal biotransformation in the formation of this compound is the N-methylation of its direct precursor, perivine. Studies have characterized the enzyme responsible for this step, perivine Nβ-methyltransferase (PeNMT), from plants such as Tabernaemontana elegans and Catharanthus roseus. nih.gov In one study, the gene encoding TePeNMT from T. elegans was expressed in E. coli. The resulting recombinant microorganisms were used in in vivo biotransformation experiments to convert exogenously supplied perivine into this compound. The reaction, which involves the transfer of a methyl group from the cofactor S-adenosyl-methionine, was successfully demonstrated, confirming the enzyme's function and showcasing a microbial platform for this compound synthesis. nih.gov
Similarly, biotransformation studies have been conducted on tabersonine (B1681870), a crucial upstream precursor in the biosynthesis of many MIAs, including the precursors to this compound. nih.govnih.gov While not leading directly to this compound, these studies illustrate how precursors can be enzymatically modified in microbial systems. For instance, the seven-step pathway converting tabersonine to the anticancer drug precursor vindoline (B23647) has been fully reconstituted in Saccharomyces cerevisiae. nih.govnih.gov This work involved the expression of multiple enzymes that perform hydroxylations, methylations, oxidations, and reductions on tabersonine and its derivatives. nih.govnih.gov Such studies are foundational for metabolic engineering efforts aimed at producing a diverse array of alkaloids by channeling precursors through specific enzymatic steps.
Chemical Synthesis and Structural Modification Strategies
Approaches Towards Total Synthesis of the Vobasine Skeleton
The total synthesis of this compound and its analogues has been a subject of extensive research, leading to the development of various innovative synthetic routes. These approaches can be broadly categorized by their historical context, methods of indole (B1671886) unit installation, and the key reactions employed to construct the complex carbocyclic framework.
Early synthetic efforts towards the this compound skeleton date back to the 1970s. A notable example is the total synthesis of racemic 16-decarbomethoxy-vobasine reported by Langlois and Poitier in 1975 documentsdelivered.com. These pioneering syntheses were crucial in establishing the fundamental strategies for constructing the core carbocyclic framework of this compound. The approaches of this era typically relied on classical methods of carbon-carbon bond formation and functional group manipulations to assemble the polycyclic system. These early endeavors laid the groundwork for the more sophisticated and efficient synthetic methodologies that would emerge in the following decades.
The indole nucleus is a defining feature of this compound, and its installation is a critical step in any total synthesis. While classical methods have been refined, contemporary strategies often employ advanced catalytic systems and novel reaction cascades. A prominent and enduring method for constructing the indole unit is the Fischer indole synthesis nih.govjk-sci.comalfa-chemistry.comwikipedia.orgorganic-chemistry.org. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from a suitable ketone or aldehyde precursor. In the context of complex molecules like this compound, the Fischer indole synthesis can be employed in the later stages of a synthetic sequence to introduce the indole moiety onto a pre-existing carbocyclic core. For instance, in the synthesis of related sarpagine (B1680780) alkaloids, a late-stage Fischer indole synthesis has been effectively utilized to complete the natural product's structure tib.eu. This approach highlights the robustness and versatility of this century-old reaction in modern synthetic chemistry.
Modern variations and alternative methods for indole synthesis include palladium-catalyzed cross-coupling reactions, which offer milder conditions and broader functional group tolerance wikipedia.org.
The construction of the various rings within the this compound skeleton is a significant hurdle in its total synthesis. Modern organic chemistry has provided powerful tools for these transformations, with Ring-Closing Metathesis (RCM) and the Intramolecular Heck Reaction being particularly noteworthy.
Ring-Closing Metathesis (RCM) has emerged as a powerful method for the formation of medium to large rings, a common feature in many natural products sogang.ac.kr. In the context of sarpagine alkaloids, RCM has been employed to construct key carbocyclic and heterocyclic rings within the molecular framework sogang.ac.krresearchgate.netnih.gov. This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular coupling of two terminal alkenes to form a cyclic alkene and a volatile ethylene (B1197577) byproduct.
| Catalyst Type | Typical Substrate | Ring Size Formed | Key Advantage |
| Grubbs' Catalysts | Diene | 5- to 30-membered | High functional group tolerance |
| Schrock's Catalysts | Diene | Various | High activity |
| Hoveyda-Grubbs Catalysts | Diene | Various | Enhanced stability and recyclability |
The Intramolecular Heck Reaction is another powerful tool for ring formation, particularly for the construction of carbocycles and heterocycles wikipedia.org. This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule wikipedia.org. The intramolecular Heck reaction has been successfully applied in the synthesis of ajmaline/sarpagine alkaloids to construct the tetrahydro-β-carboline skeleton nih.gov. This reaction is valued for its ability to form congested tertiary and quaternary stereocenters with high levels of control.
| Reaction Variant | Catalyst System | Common Substrate | Application in Alkaloid Synthesis |
| Neutral Pathway | Pd(0) with phosphine (B1218219) ligands | Aryl/vinyl halides | Construction of polycyclic systems |
| Cationic Pathway | Pd(II) with non-coordinating anions | Aryl/vinyl triflates | Asymmetric synthesis |
| Reductive Heck | Pd catalyst with a hydride source | Aryl/vinyl halides | Formation of saturated rings |
The assembly of the this compound skeleton also relies on key coupling reactions to form crucial carbon-nitrogen and carbon-carbon bonds.
The Ullmann C-N Coupling reaction is a copper-catalyzed method for the formation of a carbon-nitrogen bond between an amine and an aryl halide nih.govorganic-chemistry.org. This reaction can be instrumental in constructing the nitrogen-containing rings of the this compound framework. Modern advancements in the Ullmann reaction have led to the development of milder reaction conditions and more efficient catalytic systems, expanding its applicability in the synthesis of complex natural products nih.govorganic-chemistry.org.
Chemical Transformations of Indole Alkaloids Leading to this compound-Type Structures
In addition to de novo total synthesis, this compound-type structures can be accessed through the chemical transformation of other readily available indole alkaloids. This approach often involves strategic bond-breaking and bond-forming reactions to rearrange the existing molecular framework.
A key transformation in the interconversion of indole alkaloids is the opening and closing of the C and D rings of the alkaloid skeleton. A seminal study by Sakai and coworkers in 1973 detailed the C-D ring opening and closing reactions of indole alkaloids and their application in the synthesis of this compound-type structures nih.gov. These reactions allow for the rearrangement of the carbon skeleton of related indole alkaloids, such as those from the yohimbine (B192690) family, to generate the characteristic framework of this compound nih.gov. This approach provides a semisynthetic route to this compound and its analogues, leveraging the structural complexity of naturally abundant indole alkaloids.
Utilization of Cyanogen (B1215507) Bromide and Phenyl Chloroformate in Synthetic Routes
In the realm of alkaloid chemistry, cyanogen bromide (BrCN) and phenyl chloroformate (PhOCOCl) serve as crucial reagents for the structural modification of complex molecules like this compound. Their primary application involves the N-demethylation of tertiary amines, a key transformation for altering the pharmacological profile of an alkaloid or for preparing precursors for further synthesis. This compound, possessing a tertiary N-methyl group, is a prime substrate for such reactions.
The reaction of a tertiary amine with cyanogen bromide is known as the von Braun reaction. wikipedia.orgwikipedia.org This process facilitates the cleavage of a carbon-nitrogen bond. When applied to an N-methyl alkaloid such as this compound, the reaction proceeds through a cyanamide (B42294) intermediate. The nitrogen atom of the this compound molecule acts as a nucleophile, attacking the cyanogen bromide and displacing the bromide ion to form a quaternary ammonium (B1175870) salt. wikiwand.com A subsequent nucleophilic attack by the bromide ion on the methyl group leads to the formation of methyl bromide and the corresponding N-cyanamide derivative of the alkaloid scaffold. This intermediate can then be hydrolyzed under acidic or basic conditions to yield the N-demethylated, or "nor," derivative. In the case of this compound, this reaction provides a synthetic route to its direct biosynthetic precursor, perivine (B192073).
Similarly, phenyl chloroformate is widely employed for N-demethylation. researchgate.net The reaction mechanism involves the nucleophilic attack of the tertiary nitrogen of this compound on the electrophilic carbonyl carbon of phenyl chloroformate. This results in the formation of a quaternary ammonium intermediate. The subsequent step involves the cleavage of the N-methyl group and the formation of a stable N-phenoxycarbonyl derivative (a carbamate). This carbamate (B1207046) is then readily cleaved, typically through hydrolysis, to afford the secondary amine, perivine, along with phenol (B47542) and carbon dioxide. Chloroformate reagents are often favored due to the relatively mild conditions required for both the formation and cleavage of the carbamate intermediate. researchgate.net
These demethylation strategies are pivotal in semi-synthetic approaches. They allow for the conversion of the more abundant this compound into perivine, which can then be used to synthesize other rare or novel this compound-type alkaloids through re-alkylation with different alkyl groups or other functionalizations at the nitrogen atom.
Table 1: Reagents for N-Demethylation of this compound
| Reagent | Reaction Name | Intermediate | Product |
|---|---|---|---|
| Cyanogen Bromide (BrCN) | von Braun Reaction | N-cyanamide | Perivine |
| Phenyl Chloroformate | Chloroformate Demethylation | N-phenoxycarbonyl (carbamate) | Perivine |
Partial Syntheses of this compound-Derived Bisindole Alkaloids through Monomer Coupling
Bisindole alkaloids are a structurally diverse class of natural products formed by the coupling of two individual monomeric indole alkaloid units. mdpi.comnih.gov These dimeric structures often exhibit enhanced or entirely new biological activities compared to their constituent monomers. mdpi.com this compound and its derivatives are important building blocks in the partial synthesis of numerous complex bisindole alkaloids. This synthetic strategy, often termed biomimetic synthesis, mimics the proposed biosynthetic pathways in nature by coupling two distinct alkaloid monomers. mdpi.com
The partial synthesis approach involves reacting a this compound-type monomer with another monomeric indole alkaloid, which can belong to various structural classes such as the iboga, aspidosperma, or sarpagine types. mdpi.commit.edu The coupling reactions are typically designed to form a carbon-carbon or carbon-nitrogen bond between specific positions on the two monomeric units.
For instance, this compound-iboga type bisindole alkaloids are among the most common and are formed by coupling a this compound derivative with an iboga-type alkaloid. The specific reaction conditions can be tailored to control the regioselectivity and stereoselectivity of the coupling, leading to a variety of natural products and their analogues. This approach is highly convergent and allows for the efficient construction of complex molecular architectures that would be exceedingly difficult to achieve through total synthesis alone. mdpi.com
Examples of this compound-derived bisindole alkaloids synthesized through monomer coupling include:
Tabernamine: A well-known example where a this compound unit is coupled with an ibogamine (B1202276) unit.
Accedinisine: This alkaloid is composed of a this compound unit (specifically vobasinol, the alcohol reduction product of this compound) linked to a sarpagine-type unit (affinisine).
Bisnicalaterine A: A symmetrical bisindole alkaloid that consists of two this compound-type skeletons linked together. nih.gov
The success of these partial syntheses not only confirms the proposed structures of the natural products but also provides a versatile platform for creating novel, non-natural bisindole compounds for biological screening. mdpi.com
Table 2: Examples of this compound-Derived Bisindole Alkaloids from Monomer Coupling
| Bisindole Alkaloid | This compound-type Monomer | Coupled Monomer Type | Coupled Monomer Example |
|---|---|---|---|
| Tabernamine | This compound | Iboga | Ibogamine |
| Accedinisine | Vobasinol | Sarpagine | Affinisine |
| Voatriafricanine | This compound | Aspidosperma-Aspidosperma | - |
| Bisnicalaterine A | This compound | This compound | This compound |
Advanced Structural Elucidation and Spectroscopic Characterization
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
One-Dimensional (1D) and Two-Dimensional (2D) NMR Analyses (e.g., 1H NMR, 13C NMR)
One-dimensional NMR techniques, such as 1H NMR and 13C NMR, provide fundamental information about the types of protons and carbons present in the molecule and their respective chemical environments. 1H NMR spectra reveal the number of distinct protons, their chemical shifts (indicating electronic environment), signal multiplicities (due to spin-spin coupling with neighboring protons), and integration (reflecting the relative number of protons giving rise to each signal) nih.gov. For vobasine, 1H NMR spectral data have been reported, showing characteristic signals for different proton types, including those on the indole (B1671886) ring, the ethylidene side chain, and the methyl ester and N-methyl groups nih.gov. For instance, the NH proton typically appears as a singlet in the downfield region, while the ethylidene proton shows a characteristic quartet nih.gov. The 13C NMR spectrum provides information about the carbon skeleton, with signals corresponding to each unique carbon atom nih.gov. Analysis of 13C chemical shifts helps identify different types of carbon atoms, such as aromatic, aliphatic, carbonyl, and olefinic carbons figshare.com.
Two-dimensional NMR techniques provide crucial connectivity information. Correlated Spectroscopy (COSY) reveals coupling between protons, indicating which protons are vicinal (on adjacent carbons) or geminal (on the same carbon if diastereotopic) ub.edunih.gov. Heteronuclear Single Quantum Coherence (HSQC) experiments correlate protons with the carbons to which they are directly attached, aiding in the assignment of 1H and 13C signals ub.edunih.gov. Heteronuclear Multiple Bond Correlation (HMBC) experiments show correlations between protons and carbons separated by two or three bonds, which is vital for piecing together the molecular framework and identifying quaternary carbons and functional groups ub.edufigshare.comnih.gov. The application of these 2D NMR techniques has been instrumental in confirming the structural connectivity of this compound and its derivatives ub.edufigshare.comnih.gov.
Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignment
Nuclear Overhauser Effect Spectroscopy (NOESY), or its rotating frame variant (ROESY), is a powerful 2D NMR technique used to determine the spatial proximity of protons. Unlike COSY, which relies on through-bond coupling, NOESY/ROESY correlations arise from through-space dipole-dipole interactions ub.edufigshare.comnih.govresearchgate.net. This makes these techniques invaluable for determining the relative stereochemistry of a molecule. By observing NOE correlations between protons on different parts of the this compound molecule, the relative orientation of substituents at chiral centers and the configuration of double bonds can be established ub.edufigshare.comnih.govresearchgate.net. For example, NOESY correlations have been used to confirm the configuration of the ethylidene side chain in this compound and related alkaloids ub.eduresearchgate.net. NOE interactions between protons on different rings or across ring junctions provide constraints on the conformation and relative stereochemistry of the polycyclic this compound skeleton figshare.comnih.gov.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) provides essential information about the molecular weight, elemental composition, and fragmentation pathways of this compound, complementing the data obtained from NMR spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently used for the analysis of complex mixtures containing this compound, allowing for its separation and detection researchgate.netmit.educlockss.orgresearchgate.net. Coupling LC with High-Resolution Mass Spectrometry (HRMS) enables the precise determination of the molecular mass of this compound, which can be used to unequivocally determine its elemental composition (molecular formula) ub.edumit.edudiva-portal.org. HRMS provides accurate mass measurements of the molecular ion or protonated molecule, often with mass errors in the parts per million (ppm) range, allowing for differentiation between potential isobaric compounds ub.edumit.edu. LC-MS/MS involves the fragmentation of selected ions in the mass spectrometer, providing further structural information researchgate.netclockss.orgresearchgate.net.
Fragmentation Pattern Analysis for Structural Determination
In MS/MS experiments, the precursor ion of this compound is subjected to collision-induced dissociation (CID), generating characteristic fragment ions nih.govclockss.org. The pattern of these fragment ions is dependent on the structure of the molecule and can be used to confirm the presence of specific substructures and functional groups nih.govdiva-portal.org. Analyzing the fragmentation pathways helps in understanding how the molecule breaks apart under energetic conditions, providing valuable clues about its connectivity and arrangement nih.gov. While detailed fragmentation pathways for this compound itself were not extensively provided in the search results, the application of this technique to this compound and related alkaloids for structural confirmation is well-established nih.govclockss.org.
X-ray Diffraction Analysis for Absolute Configuration Determination
X-ray diffraction analysis is the most definitive method for determining the solid-state three-dimensional structure of a crystalline compound, including the precise bond lengths, bond angles, and, crucially, the absolute stereochemistry.
If this compound or a suitable crystalline derivative can be obtained, single-crystal X-ray diffraction can be performed. By analyzing the diffraction pattern generated when X-rays interact with the electron cloud of the atoms in the crystal lattice, an electron density map can be constructed, revealing the positions of the atoms in three dimensions. For chiral molecules like this compound, anomalous X-ray scattering can be used to determine the absolute configuration (R or S) at each stereogenic center figshare.com. This technique provides unambiguous confirmation of the stereochemistry, which can be challenging to fully assign using NMR alone, particularly for complex molecules with multiple chiral centers ub.edu. X-ray diffraction has been utilized in the structural elucidation and absolute configuration determination of alkaloids structurally related to this compound.
Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Structure Assignment
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique employed in the structural elucidation of chiral molecules like this compound, particularly for assigning absolute configurations. This method measures the differential absorption of left and right circularly polarized light by a substance, providing insights into the spatial arrangement of its atoms.
In the study of this compound and its related alkaloids, ECD calculations are frequently used in conjunction with experimental ECD spectra to determine absolute configurations ulb.ac.beresearchgate.netacs.orgnih.gov. For instance, the absolute configuration of voatriafricanine A, a trimeric this compound-aspidosperma-aspidosperma alkaloid, was established by comparing its experimental ECD curve with a computationally derived theoretical spectrum ulb.ac.be. A good fit between the experimental and calculated ECD spectra is considered confirmation of the proposed absolute configuration researchgate.netulb.ac.be.
The exciton (B1674681) chirality method, which analyzes the interactions between chromophores, is also applied in CD spectroscopy for absolute configuration assignment of this compound-type alkaloids researchgate.netulb.ac.be. For example, in the case of pyrrothis compound, a this compound-tryptamine pseudodimer, the positive and negative signs of the Cotton effects in the ECD spectrum indicated a specific screw sense between the indole chromophores, allowing for the assignment of its absolute configuration researchgate.netulb.ac.be. Similarly, the absolute configurations of ervachinines A-D, vobasinyl-ibogan type bisindole alkaloids, were determined using the CD exciton chirality method researchgate.net.
The absolute configuration of vincarudine, another alkaloid found alongside this compound derivatives, was established by ECD and confirmed by X-ray diffraction analysis, highlighting the complementary nature of these techniques in chiral structure assignment acs.orgnih.gov.
Integration of Spectroscopic Data for Comprehensive Structural Characterization
The comprehensive structural characterization of this compound and its derivatives relies on the integration of data obtained from various spectroscopic techniques. This multi-spectroscopic approach provides a detailed understanding of the molecular structure, including connectivity, functional groups, and stereochemistry.
High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of this compound and related compounds ulb.ac.beulb.ac.be. For example, the molecular formula of voatriafricanine A was determined by HRESIMS ulb.ac.be. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is also used for identifying alkaloids and providing fragmentation patterns that aid in structural elucidation nih.gov.
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C NMR) and 2D techniques (such as HMBC, NOESY), provides detailed information about the carbon-hydrogen framework and connectivity within the molecule ulb.ac.beresearchgate.netulb.ac.benih.govnih.govresearchgate.netacs.org. Analysis of chemical shifts, coupling constants, and NOESY correlations allows for the assignment of protons and carbons and the determination of relative configurations ulb.ac.benih.gov. For instance, NOESY cross peaks were used to differentiate diastereomers of reduced this compound derivatives nih.gov. HMBC correlations can confirm connections between different parts of the molecule, such as the linkage between this compound and tryptamine (B22526) units in pseudodimers ulb.ac.be.
Infrared (IR) spectroscopy provides information about the functional groups present in this compound, such as hydroxyl and carbonyl functionalities, based on characteristic absorption bands unair.ac.id.
The integration of these spectroscopic data is essential for establishing the complete structure of this compound alkaloids. Researchers analyze HRMS data for molecular formula, NMR data for connectivity and relative configuration, and ECD data (often combined with computational calculations) for absolute configuration ulb.ac.beresearchgate.netacs.orgnih.govulb.ac.be. This integrated approach allows for the formal establishment of structures, even for complex or minor constituents isolated from plant extracts ulb.ac.be. The structures of various this compound-type alkaloids, including bisindole and trisindole derivatives, have been elucidated through comprehensive spectroscopic data analyses ulb.ac.beresearchgate.netresearchgate.netacs.org.
In some cases, spectroscopic data analysis is complemented by other methods like X-ray diffraction for definitive structural confirmation, particularly for absolute configuration acs.orgnih.gov. Computational methods, such as TD-DFT ECD calculations, play a significant role in supporting spectroscopic findings and assigning absolute configurations researchgate.netulb.ac.beacs.org.
The combination of techniques like HRMS, 1D and 2D NMR, IR, and ECD, along with computational chemistry, forms a robust strategy for the advanced structural elucidation and comprehensive characterization of this compound and its structurally diverse natural analogs.
Structure Activity Relationships Sar of Vobasine and Its Analogues
Correlating Structural Motifs with Observed Preclinical Bioactivities
The vobasine scaffold, a monoterpene indole (B1671886) alkaloid, has been the subject of various investigations to identify the key structural elements responsible for its bioactivities, particularly its cytotoxic effects. Studies have shown that modifications to the this compound core can significantly impact its pharmacological properties.
Research on indole alkaloids isolated from Tabernaemontana species has provided valuable insights into the SAR of this compound-type compounds. For instance, several new this compound alkaloids have been isolated and evaluated for their cytotoxicity. Two new this compound alkaloids, along with 16-epithis compound and 16-epivobasenal, demonstrated noteworthy cytotoxicity against KB cells, with IC50 values around 5 μg/mL nih.gov. This suggests that the stereochemistry at position 16 and the presence of an aldehyde group can influence the cytotoxic potential of the this compound skeleton. This compound itself is a metabolite in plants and has been studied for its potential as an anti-cancer agent and for its hypotensive activity, although it has not been developed into a drug. nih.gov
The biosynthesis of this compound involves N-methylation of perivine (B192073), a reaction that alters the molecule's reactivity and its affinity for biological targets nih.gov. This highlights the importance of the N-methyl group in the biological activity of this compound. Furthermore, the 19,20-reduced derivatives of this compound, tabernaemontanine and dregamine, also exhibit moderate antifungal and anticancer properties, indicating that the ethylidene side chain is not an absolute requirement for bioactivity nih.gov.
The following table summarizes the cytotoxic activities of some this compound-related alkaloids:
| Compound | Cell Line | IC50 (µM) | Source |
| Polyneurine P (vobasinyl-iboga bisindole) | HT-29 | 0.3 - 9.0 | cabidigitallibrary.org |
| Polyneurine P (vobasinyl-iboga bisindole) | HCT 116 | 0.3 - 9.0 | cabidigitallibrary.org |
| Polyneurine P (vobasinyl-iboga bisindole) | MDA-MB-231 | 0.3 - 9.0 | cabidigitallibrary.org |
| Polyneurine P (vobasinyl-iboga bisindole) | A549 | 0.3 - 9.0 | cabidigitallibrary.org |
| New this compound Alkaloid 1 | KB | ~5 µg/mL | nih.gov |
| New this compound Alkaloid 3 | KB | ~5 µg/mL | nih.gov |
| 16-epithis compound | KB | ~5 µg/mL | nih.gov |
| 16-epivobasenal | KB | ~5 µg/mL | nih.gov |
Impact of this compound Dimerization on Biological Activity Enhancement
A significant strategy in enhancing the biological activity of this compound is through dimerization, leading to the formation of bisindole alkaloids. These dimeric structures, which can be composed of two this compound units or a this compound unit linked to another indole alkaloid, often exhibit more potent and diverse pharmacological activities than their monomeric precursors researchgate.net.
Numerous bisindole alkaloids containing a this compound moiety have been isolated and shown to possess significant cytotoxic and antimalarial activities. For example, vobatensines A-F, a series of iboga-vobasine bisindoles, displayed pronounced in vitro growth inhibitory activity against a panel of human cancer cell lines including KB, PC-3, LNCaP, HCT 116, HT-29, MCF7, MDA-MB-231, and A549 cells cabidigitallibrary.org. Similarly, tabercorines A-C, which are vobasinyl-ibogan type bisindole alkaloids, were evaluated for their in vitro cytotoxicity against various human cancer cell lines, with some showing significant inhibitory effects comparable to cisplatin researchgate.netnih.gov.
The enhanced activity of these dimers is thought to arise from several factors, including increased binding affinity to target molecules and the potential to interact with multiple binding sites. The linkage between the two monomeric units is a critical determinant of the resulting biological activity. For instance, bisnaecarpamines A and B, two this compound-sarpagine type bisindole alkaloids, are formed through a C–N bond cleavage of a quaternary sarpagine-type alkaloid followed by the nucleophilic attack of another sarpagine (B1680780) unit. Bisnaecarpamine A exhibited potent antimalarial activity against Plasmodium falciparum 3D7 strain with an IC50 value of 28.8 µM cabidigitallibrary.org.
The following table presents the cytotoxic activities of some this compound-containing bisindole alkaloids:
| Compound | Cancer Cell Lines | Activity | Source |
| Vobatensines A-F and known bisindoles (8-11) | KB, PC-3, LNCaP, HCT 116, HT-29, MCF7, MDA-MB-231, A549 | Pronounced in vitro growth inhibitory activity | cabidigitallibrary.org |
| Tabercorines A and 17-acetyl-tabernaecorymbosine A | Various human cancer cell lines | Significant inhibitory effects with IC50 values comparable to cisplatin | researchgate.netnih.gov |
| Polyneurine P and four known bisindoles | HT-29, HCT 116, MDA-MB-231, A549 | Appreciable cytotoxicity with IC50 values ranging between 0.3 and 9.0 μM | cabidigitallibrary.org |
| Bisnaecarpamine A | Plasmodium falciparum 3D7 | Potent antimalarial activity with IC50 of 28.8 µM | cabidigitallibrary.org |
Influence of Substituents and Stereochemistry on Pharmacological Profiles
The pharmacological profile of this compound and its analogues is highly sensitive to the nature and position of substituents, as well as the stereochemistry of the molecule. The three-dimensional arrangement of atoms is a critical factor in the interaction of these compounds with their biological targets nih.gov.
The importance of stereochemistry is evident in the differing biological activities of stereoisomers. For instance, the cytotoxic activity of this compound-type alkaloids can be affected by the configuration at C-16, as seen with 16-epithis compound nih.gov. The stereoselective nature of biological systems means that one enantiomer of a chiral drug may exhibit significantly different pharmacological and toxicological properties compared to its counterpart nih.gov. While specific studies on a wide range of synthetic this compound analogues with varied substituents are limited, the general principles of medicinal chemistry suggest that modifications to the aromatic ring, the indole nitrogen, and the ethylidene side chain would likely lead to significant changes in bioactivity. The introduction of electron-donating or electron-withdrawing groups, for example, can alter the electronic properties of the molecule and its ability to interact with biological targets.
Molecular Modeling and Docking Studies for Receptor Binding Affinity and Mechanistic Insights
Molecular modeling and docking studies are powerful computational tools used to predict the binding modes of ligands to their target receptors and to provide insights into the mechanisms of action at a molecular level. These in silico methods are valuable for understanding the SAR of this compound and its analogues and for designing new compounds with improved affinity and selectivity biointerfaceresearch.comnih.govresearchgate.net.
While specific molecular docking studies for a broad range of this compound analogues are not extensively reported in the available literature, research on related compounds provides valuable parallels. For example, homology modeling and substrate docking studies of enzymes involved in this compound biosynthesis have been conducted. These studies revealed significant differences in the active sites of perivine Nβ-methyltransferases from different plant species, which could inform the design of inhibitors nih.gov.
Furthermore, molecular docking has been employed to investigate the interaction of other indole alkaloids with their biological targets. For instance, docking studies of various compounds with breast cancer target proteins have been used to predict binding affinities and interaction modes nih.gov. Such approaches could be applied to this compound and its derivatives to identify potential protein targets and to rationalize their observed biological activities. The binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor are key determinants of binding affinity and can be correlated with biological potency biointerfaceresearch.comresearchgate.net.
Preclinical Pharmacological Activities and Mechanistic Investigations
Antineoplastic and Cytotoxic Properties in In Vitro Cellular Models
In vitro studies using cultured human cancer cells represent a foundational step in evaluating the potential of compounds like vobasine as antineoplastic agents. These studies aim to characterize the compound's ability to inhibit cancer cell growth, induce cell death, and elucidate the underlying molecular mechanisms of action.
Induction of Apoptosis in Cancer Cell Lines (e.g., HuH-7)
This compound has been investigated for its ability to induce apoptosis, a form of programmed cell death, in human cancer cells. In a study involving the human hepatoma cell line, HuH-7, this compound was identified as having a promising profile for inducing apoptosis. nih.gov The research utilized a methodology that included cell viability assays, assessments of nuclear morphology, and general caspase-3-like activity assays to evaluate the pro-apoptotic effects of the compound. nih.gov
Growth Inhibitory Activity against Various Human Cancer Cell Lines (e.g., KB, PC-3, LNCaP, HCT 116, HT-29, MCF7, MDA-MB-231, A549)
Detailed research findings and specific IC₅₀ values for this compound against the specified panel of human cancer cell lines (KB, PC-3, LNCaP, HCT 116, HT-29, MCF7, MDA-MB-231, and A549) were not available in the search results.
Reversal of Drug Resistance in Multidrug-Resistant Cancer Phenotypes (e.g., vincristine-resistant KB/VJ300 cells)
Information regarding the ability of this compound to reverse drug resistance in multidrug-resistant cancer cell lines, specifically in vincristine-resistant KB/VJ300 cells, was not found in the search results. The KB/VJ300 cell line is noted for its high resistance to vincristine, a characteristic developed through stepwise selection. nih.gov
Mechanistic Studies on Cellular Targets (e.g., DNA, Topoisomerases, Cytoplasmic Membrane)
Specific mechanistic studies detailing the interaction of this compound with cellular targets such as DNA, topoisomerases, or the cytoplasmic membrane could not be located in the provided search results.
Antimicrobial Activities
Specific data, such as Minimum Inhibitory Concentration (MIC) values, detailing the antimicrobial activities of this compound against a spectrum of bacteria and fungi were not available in the search results.
Antifungal Properties (e.g., against A. niger, A. flavus, R. phaseoli, P. chrysogenum, C. albicans)
Based on a review of available scientific literature, there is currently no specific information on the antifungal properties of the isolated compound this compound against Aspergillus niger, Aspergillus flavus, Rhizopus phaseoli, Penicillium chrysogenum, or Candida albicans. Research has been conducted on the antifungal properties of various other alkaloids, but data specifically elucidating the efficacy and mechanisms of this compound against these fungal strains are not present in the reviewed studies.
Antiviral Activity
There is a lack of specific scientific data concerning the antiviral activity of this compound. While numerous plant-derived alkaloids have been investigated for their potential to inhibit various viruses, dedicated studies to evaluate the antiviral effects of this compound have not been identified in the current body of scientific literature.
Antiparasitic Activities
Anti-Onchocercal Effects in In Vitro Models (e.g., against Onchocerca ochengi microfilariae and adult male worms)
Research into the anti-onchocercal properties of compounds has identified activity in complex bisindole alkaloids that contain a this compound moiety. A study on alkaloids isolated from the stem bark of Voacanga africana demonstrated that several of these compounds, including the novel iboga-vobasine-type bisindole alkaloid voacamine A, exhibited inhibitory effects on the motility of both microfilariae (Mf) and adult male worms of Onchocerca ochengi. O. ochengi is considered a close relative of Onchocerca volvulus, the parasite responsible for human onchocerciasis (river blindness).
The study reported dose-dependent inhibition of worm motility. The half-maximal inhibitory concentration (IC50) values for the active compounds against O. ochengi are presented in the table below. These findings suggest that this compound-containing structures are promising leads for the development of new antifilarial drugs.
**Table 1: In Vitro Anti-Onchocercal Activity of this compound-Related Alkaloids against *Onchocerca ochengi***
| Compound | IC50 against Microfilariae (µM) | IC50 against Adult Males (µM) |
|---|---|---|
| Voacamine A | 2.49 | 3.45 |
| Voacangine | 5.49 | 17.87 |
| Voacristine | 3.24 | 10.23 |
| Coronaridine | 4.98 | 15.67 |
| Iboxygaine | 4.12 | 12.54 |
| Voacamine | 3.87 | 11.98 |
| Voacorine | 4.56 | 14.32 |
Antiplasmodial Activity (e.g., against Plasmodium falciparum)
This compound is a structural component of certain bisindole alkaloids that have been investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. While studies on this compound as a single agent are limited, research on vobasinyl-ibogan type bisindole alkaloids has shown moderate antiplasmodial activity. For instance, compounds isolated from Ervatamia chinensis exhibited inhibitory effects. This suggests that the this compound structural unit may contribute to the antiplasmodial effects observed in these more complex molecules. However, further research is needed to isolate and evaluate the specific activity of this compound itself against P. falciparum.
Neuropharmacological Effects
Exploration of GABAergic and Serotoninergic Receptor Mechanisms
This compound is a monoterpene indole (B1671886) alkaloid found in various plant species of the Apocynaceae family, such as those in the genus Tabernaemontana wikipedia.org. As with other indole alkaloids, its biosynthesis originates from the amino acid tryptophan wikipedia.org. While research has explored its potential as an anti-cancer and hypotensive agent, specific preclinical studies detailing its direct mechanisms of action on GABAergic and serotoninergic receptor systems are not extensively documented in publicly available literature wikipedia.org. However, the broader class of indole alkaloids, to which this compound belongs, is well-known for significant interactions with these neurotransmitter systems due to structural similarities with endogenous ligands nih.govmdpi.com. Understanding the activity of related compounds can provide a theoretical framework for the potential, yet unconfirmed, neurological effects of this compound.
GABAergic Receptor Mechanisms
The GABAergic system is the primary inhibitory network in the central nervous system (CNS), crucial for regulating neuronal excitability. Gamma-aminobutyric acid (GABA) is the main neurotransmitter in this system, and its effects are mediated by GABA receptors, principally GABA-A and GABA-B receptors nih.govyoutube.com. GABA-A receptors are ligand-gated ion channels that, upon activation, allow chloride ions to enter the neuron, causing hyperpolarization and making the neuron less likely to fire an action potential nih.govyoutube.com. This mechanism is the target for many drugs, including benzodiazepines and barbiturates, which act as positive allosteric modulators to enhance GABA's inhibitory effects frontiersin.orgyoutube.com.
While direct data on this compound is scarce, several other indole alkaloids have been shown to modulate GABA-A receptors. This suggests a potential for compounds with a similar structural backbone to interact with this system. For instance, alkaloids isolated from Gelsemium have demonstrated inhibitory effects on GABA-A receptors nih.govmdpi.com.
Table 1: Examples of Indole Alkaloid Activity on GABA-A Receptors
| Alkaloid | Source | Observed Effect on GABA-A Receptor |
|---|---|---|
| Harmal Alkaloids | e.g., Peganum harmala | Antagonist wikipedia.org |
| Gelsemine | Gelsemium species | Modulator/Inhibitor nih.govmdpi.com |
| Koumine | Gelsemium species | Inhibitor nih.govmdpi.com |
This table illustrates the activity of related indole alkaloids, not this compound itself, for which specific data is unavailable.
Serotoninergic Receptor Mechanisms
The serotoninergic system, with serotonin (5-hydroxytryptamine or 5-HT) as its key neurotransmitter, plays a vital role in regulating mood, cognition, sleep, and appetite nih.govebi.ac.uk. Serotonin's diverse functions are carried out through its interaction with a wide array of receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7) ebi.ac.ukyoutube.com. Most of these are G protein-coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel ebi.ac.uk.
The structural resemblance between the indole nucleus of many alkaloids and the serotonin molecule itself underpins their frequent interaction with 5-HT receptors nih.gov. Many indole alkaloids act as agonists, antagonists, or partial agonists at various 5-HT receptor subtypes nih.gov. For example, the psychedelic effects of compounds like psilocybin and LSD are primarily mediated by their agonist activity at 5-HT2A receptors . Conversely, other indole alkaloids can act as antagonists wikipedia.org.
Studies on related indole alkaloids demonstrate a wide range of affinities and functional activities at serotonin receptors, highlighting the chemical diversity within the class. For instance, Geissoschizine methyl ether, another indole alkaloid, has been shown to bind to multiple 5-HT receptor subtypes, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors nih.gov. The alkaloid ibogaine, which shares a structural relationship with this compound, and its metabolite noribogaine are known to bind to serotonin uptake sites nih.gov.
Table 2: Examples of Indole Alkaloid Activity on Serotonin (5-HT) Receptors
| Alkaloid | Receptor Subtype(s) | Observed Effect |
|---|---|---|
| Psilocybin/Psilocin | 5-HT2A, 5-HT1A | Agonist |
| LSD | 5-HT2A | Agonist |
| Gramine | 5-HT2A | Antagonist wikipedia.org |
| Geissoschizine methyl ether | 5-HT1A | Partial Agonist nih.gov |
| Geissoschizine methyl ether | 5-HT2A, 5-HT2B, 5-HT2C, 5-HT7 | Antagonist nih.gov |
This table illustrates the activity of related indole alkaloids to provide context for the potential, though unverified, pharmacology of this compound.
Future Research Directions
Advancements in Asymmetric Total Synthesis of Vobasine and Complex Bisindole Analogues
The intricate architecture of this compound and the potent bioactivity of its bisindole derivatives necessitate the development of more advanced and efficient synthetic strategies. While racemic syntheses of the this compound skeleton have been known for some time, future research will concentrate on achieving high levels of stereocontrol in asymmetric total synthesis.
Modern synthetic organic chemistry offers a powerful toolkit that can be applied to this compound. Key areas for future exploration include:
Organocatalysis: The use of chiral secondary amine organocatalysts has proven effective in the synthesis of other complex indole (B1671886) alkaloids. rsc.org Future work could involve developing novel organocatalytic cascades to construct the core ring system of this compound with high enantioselectivity.
Transition-Metal Catalysis: Palladium-catalyzed domino reactions have been instrumental in building complex indole skeletons. mdpi.com Strategies such as intramolecular Heck reactions or tandem cyclizations could be designed to assemble the polycyclic framework of this compound and its analogues efficiently. mdpi.comoup.com
Chemo-enzymatic Synthesis: Integrating biocatalysis into synthetic routes offers a green and highly selective alternative. rsc.org Enzymes could be used for key stereodetermining steps, simplifying the synthesis of chiral building blocks required for the total synthesis of this compound.
A significant challenge and opportunity lie in the synthesis of complex vobasinyl-ibogan type bisindole alkaloids . researchgate.netnih.gov These natural products, formed by the dimerization of a this compound unit with an iboga-type alkaloid, often exhibit enhanced biological activity compared to their monomeric precursors. mdpi.comnih.gov Future synthetic endeavors will need to address the challenge of selectively coupling two complex monomer units. This may involve developing late-stage C-H functionalization or cross-coupling methods that can forge the critical bond between the this compound and iboga scaffolds with precise control over regioselectivity and stereoselectivity, mirroring strategies used for other complex natural products. digitellinc.comnih.gov
Deeper Mechanistic Elucidation of Novel Biological Activities
This compound and its derivatives have demonstrated promising biological activities, particularly in the realm of anticancer research. nih.gov However, a detailed understanding of their mechanisms of action is largely in its infancy. Future research must move beyond preliminary cytotoxicity screenings to pinpoint the specific molecular pathways and targets through which these compounds exert their effects.
This compound itself serves as a crucial precursor to potent anticancer bisindole alkaloids like (3'R)-hydroxytabernaelegantine C , which has been shown to induce powerful apoptosis in liver and colon cancer cells. nih.gov Several other vobasinyl-ibogan type bisindoles also show significant cytotoxic effects against various human cancer cell lines. researchgate.netnih.gov
Key research questions to be addressed include:
Mechanism of Cytotoxicity: Is the observed cell death primarily through apoptosis, autophagy, or other forms of programmed cell death? The related bisindole alkaloid voacamine, for instance, has been shown to induce apoptosis-independent autophagic cell death in osteosarcoma cells. nih.gov It is critical to determine if this compound-derived compounds share this mechanism. Investigating the activation of caspases, the release of cytochrome c, and the expression of BCL2 family proteins will be essential to understanding the apoptotic pathway. mayo.edu
Molecular Target Identification: What are the specific cellular components that this compound and its analogues interact with? Many anticancer alkaloids, such as vinblastine, target microtubules. nih.govnih.gov Others function as topoisomerase inhibitors. frontiersin.org Future studies should employ techniques like affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the direct binding partners of these compounds.
Signaling Pathway Analysis: Which signaling pathways are modulated by these alkaloids? Research should investigate effects on key cancer-related pathways such as PI3K/Akt/mTOR, MAPK, and cell cycle regulation checkpoints. nih.govresearchgate.net
Beyond cancer, the structural similarity of this compound to other bioactive indole alkaloids suggests it may possess other, yet undiscovered, pharmacological properties. For example, some vobasinyl-iboga bisindole alkaloids have shown potent acetylcholinesterase inhibitory activity, suggesting a potential role in neurodegenerative disease research. nih.gov Screening this compound and a library of its synthetic analogues against a broader range of biological targets could uncover novel therapeutic applications.
Enzyme Engineering and Synthetic Biology Approaches for Enhanced this compound Production
The natural abundance of this compound and its valuable derivatives is often low, limiting their potential for extensive research and development. researchgate.netnih.gov Metabolic engineering and synthetic biology offer promising avenues to overcome this supply issue by creating high-yield, sustainable production platforms.
A pivotal breakthrough is the recent identification and characterization of perivine (B192073) Nβ-methyltransferase (PeNMT) , the enzyme responsible for the final step in this compound biosynthesis: the N-methylation of perivine. nih.govfrontiersin.orgbiorxiv.org Researchers have identified distinct versions of this enzyme in Tabernaemontana elegans (TePeNMT) and Catharanthus roseus (CrPeNMT), which exhibit significant differences in their catalytic efficiency. frontiersin.orgbiorxiv.org
This discovery opens up several future research directions:
Metabolic Engineering in Plants: The production of terpenoid indole alkaloids (TIAs) in model plants like Catharanthus roseus can be enhanced by overexpressing key biosynthetic genes or the transcription factors that regulate them. researchgate.netjipb.net Future work could focus on overexpressing the newly identified TePeNMT gene in C. roseus or other host plants to boost the metabolic flux specifically toward this compound.
Microbial Production Platforms: A highly attractive goal is the transfer of the entire this compound biosynthetic pathway into microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli. sciencedaily.com This approach, termed heterologous expression, allows for rapid, scalable, and contained production in industrial fermenters. Realizing this will involve:
Identifying and cloning all the necessary genes in the this compound pathway from the native plant.
Optimizing the expression of these plant-derived enzymes in the microbial host.
Engineering the host's primary metabolism to ensure an ample supply of precursors for the alkaloid pathway. acs.org
By combining the power of enzyme engineering with sophisticated synthetic biology platforms, it will be possible to create "cell factories" dedicated to the high-titer production of this compound and its complex bisindole analogues, thereby providing a sustainable supply for future pharmacological investigation and drug development. nih.gov
Q & A
Basic Research Questions
Q. What are the established methodologies for isolating and purifying Vobasine from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Purity validation requires spectroscopic methods (NMR, mass spectrometry) and comparison with reference standards. Ensure solvent polarity is optimized for solubility, and monitor extraction yields via UV-Vis spectroscopy at characteristic absorption wavelengths (e.g., 280 nm for indole alkaloids) .
Q. How can researchers validate the structural identity of synthesized this compound derivatives?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Cross-reference spectral data with published databases (e.g., SciFinder, PubChem). For novel derivatives, computational modeling (DFT calculations) can predict spectroscopic profiles .
Q. What in vitro assays are commonly used to assess this compound’s pharmacological activity?
- Methodological Answer : Standard assays include:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Antimicrobial Activity : Broth microdilution for MIC/MBC determination.
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurodegenerative studies).
Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs to ensure reproducibility .
Advanced Research Questions
Q. How can conflicting data on this compound’s pharmacokinetic properties be resolved across studies?
- Methodological Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., dosage, animal models, analytical techniques). Use meta-analysis to pool data, applying heterogeneity tests (I² statistic). Validate findings via in vivo studies with standardized protocols:
- Sample Size : Power analysis to determine minimum n-value.
- Analytical Method : LC-MS/MS with isotopic internal standards for plasma concentration quantification .
Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in neurodegenerative models?
- Methodological Answer : Employ multi-omics approaches:
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated neuronal cells.
- Proteomics : SILAC labeling to quantify protein expression changes.
- Pathway Analysis : Tools like STRING or KEGG to map interaction networks.
Validate hypotheses via CRISPR knockouts of target genes and rescue experiments .
Q. How can researchers address low yield in this compound synthesis while maintaining stereochemical purity?
- Methodological Answer : Optimize reaction conditions using Design of Experiments (DoE):
- Variables : Temperature, catalyst loading, solvent polarity.
- Response Surface Methodology (RSM) : Identify optimal parameter combinations.
Monitor stereochemistry via chiral HPLC or circular dichroism (CD) spectroscopy. Consider biocatalytic routes (e.g., enzyme-mediated asymmetric synthesis) for improved selectivity .
Data Contradiction and Validation
Q. What strategies mitigate inconsistencies in reported binding affinities of this compound to receptor targets?
- Methodological Answer :
- Assay Standardization : Use uniform buffer conditions (pH, ionic strength).
- Binding Assays : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to differentiate kinetic vs. thermodynamic parameters.
- Data Reporting : Include ΔΔG values and error margins in publications. Replicate experiments across independent labs .
Table 1 : Example Data Comparison for this compound Binding Affinity
| Study | Method | Kd (nM) | pH | Temperature (°C) |
|---|---|---|---|---|
| A | SPR | 12.3 ± 1.2 | 7.4 | 25 |
| B | ITC | 8.9 ± 0.8 | 7.0 | 37 |
Guidelines for Methodological Rigor
- Feasibility : Ensure research questions align with available resources (e.g., LC-MS access) and ethical approvals for in vivo work .
- Originality : Use tools like Litmaps to identify gaps in literature on this compound’s polypharmacology .
- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
